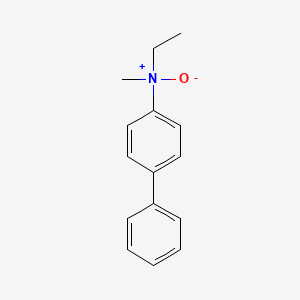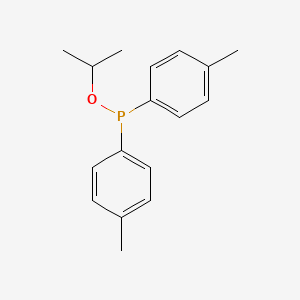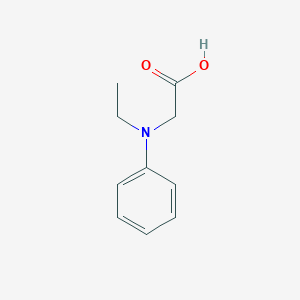
n-Ethyl-n-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-n-phenylglycine is an organic compound that belongs to the class of glycine derivatives. It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the glycine molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Ethyl-n-phenylglycine can be synthesized through several methods. One common method involves the Strecker synthesis, which includes the reaction of formaldehyde, hydrogen cyanide, and aniline to form the amino nitrile, which is then hydrolyzed to yield the carboxylic acid . Another method involves the reductive amination of phenylglyoxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-n-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted glycine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
n-Ethyl-n-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which n-Ethyl-n-phenylglycine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a co-initiator in radical photopolymerization, where it undergoes photo-induced electron transfer to generate radical species that initiate polymerization reactions . The compound’s structure allows it to participate in hydrogen-abstraction reactions, leading to the formation of sterically hindered radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Phenylglycine: Similar in structure but lacks the ethyl group.
n-Methyl-n-phenylglycine: Contains a methyl group instead of an ethyl group.
n-Benzyl-n-phenylglycine: Contains a benzyl group instead of an ethyl group.
Uniqueness
n-Ethyl-n-phenylglycine is unique due to the presence of both ethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics .
Propriétés
Numéro CAS |
65209-97-4 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(N-ethylanilino)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11(8-10(12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
Clé InChI |
GMDJMLOOHULQEV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)


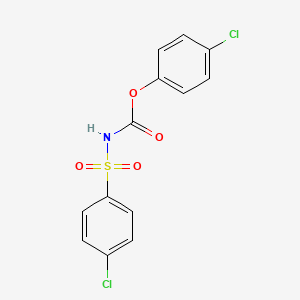
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
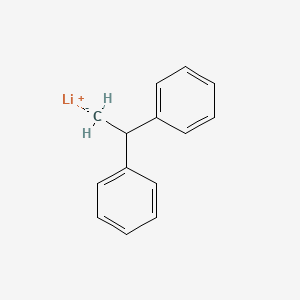
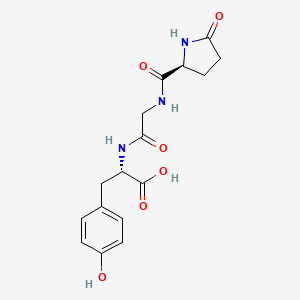
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
